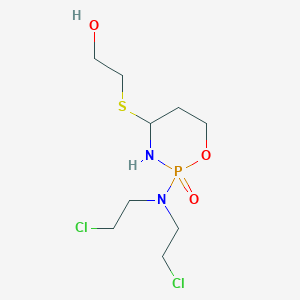

4-(S-Ethanol)-sulfido-cyclophosphamide

Description

Structure

3D Structure

Properties

CAS No. |

65882-95-3 |

|---|---|

Molecular Formula |

C9H19Cl2N2O3PS |

Molecular Weight |

337.2 g/mol |

IUPAC Name |

2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanol |

InChI |

InChI=1S/C9H19Cl2N2O3PS/c10-2-4-13(5-3-11)17(15)12-9(1-7-16-17)18-8-6-14/h9,14H,1-8H2,(H,12,15) |

InChI Key |

ONLNXYIUEGBZJG-UHFFFAOYSA-N |

SMILES |

C1COP(=O)(NC1SCCO)N(CCCl)CCCl |

Canonical SMILES |

C1COP(=O)(NC1SCCO)N(CCCl)CCCl |

Synonyms |

4-S-ethanolsulfido-cyclophosphamide CPA-P1 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 S Ethanol Sulfido Cyclophosphamide

Established Synthetic Pathways for the 4-(S-Ethanol)-sulfido Moiety Incorporation

The creation of 4-(S-Ethanol)-sulfido-cyclophosphamide hinges on the reaction of an activated form of cyclophosphamide (B585) with a specific thiol-containing reagent. This process yields a crystalline product with distinct stereochemistry.

Reaction of Cyclophosphamide with Thiol Reagents

A key method for synthesizing 4-(SR)-sulfido-cyclophosphamides involves the ozonation of cyclophosphamide to produce the intermediate 4-hydroxycyclophosphamide (B600793). nih.gov This activated intermediate is then reacted with a thiol reagent, in this case, 2-mercaptoethanol (B42355), to yield this compound. nih.gov The resulting product has been identified as a racemic mixture of cis-isomers, which are stable in their crystalline form at room temperature. nih.gov

In an aqueous solution at 37°C and a pH of 7, these sulfido derivatives undergo hydrolysis, breaking down into 4-hydroxycyclophosphamide and the corresponding thiol. nih.gov The half-life for this hydrolysis process for various derivatives ranges from 4 to 17 minutes. nih.gov

Utilization of Specific Catalytic Systems in Compound Synthesis

While direct catalytic synthesis of this compound is not extensively detailed, the synthesis of its precursor, 4-hydroxycyclophosphamide, can be achieved through biocatalytic methods. Fungal unspecific peroxygenases (UPOs), such as the one from Marasmius rotula (MroUPO), have demonstrated the ability to efficiently hydroxylate cyclophosphamide. researchgate.net This enzymatic approach offers a selective method for producing the key intermediate. researchgate.net The reaction is typically carried out in a buffered solution, and the UPO utilizes a cosubstrate like hydrogen peroxide to perform the hydroxylation. nih.gov

Precursor Compounds and Starting Materials in Synthetic Protocols

The primary starting material for the synthesis of this compound is cyclophosphamide itself. nih.gov The synthesis proceeds through the formation of key intermediates, namely 4-hydroxycyclophosphamide. nih.gov Alternative chemical methods to produce this intermediate include the Fenton oxidation of cyclophosphamide using Fe²⁺ ions and hydrogen peroxide, or through direct ozonation. nih.gov The ozonation of cyclophosphamide can yield 4-hydroxycyclophosphamide after a deoxygenation step. nih.gov The essential thiol reagent for introducing the specific side chain is 2-mercaptoethanol.

| Precursor/Starting Material | Role in Synthesis |

| Cyclophosphamide | The foundational molecule for the synthesis. nih.gov |

| 4-Hydroxycyclophosphamide | The key activated intermediate that reacts with the thiol. nih.gov |

| 2-Mercaptoethanol | The thiol reagent that provides the (S-Ethanol) moiety. nih.gov |

| Perfosfamide (PPA) | A precursor that can decay to form 4-hydroxycyclophosphamide. nih.gov |

Purification and Isolation Techniques for Research-Grade Compound

Obtaining a high-purity, research-grade compound necessitates effective purification and verification methods. These techniques are crucial for isolating the desired product from reaction byproducts and unreacted starting materials.

Chromatographic Separation Methods for Compound Purity

For the purification of cyclophosphamide derivatives and their precursors, preparative High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. nih.gov Following synthesis, the reaction mixture can be subjected to preparative HPLC to isolate the target compound. For instance, purification of 4-hydroxycyclophosphamide produced via enzymatic synthesis has yielded a white powder with a purity of 97.6% as determined by HPLC with an Evaporative Light Scattering Detector (ELSD). nih.gov

Spectroscopic Verification of Synthesized Analogues

The structural confirmation of synthesized 4-(SR)-sulfido-cyclophosphamides is achieved through a combination of spectroscopic techniques. nih.gov These methods provide detailed information about the molecular structure and composition of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to characterize the structure of the synthesized compounds and to confirm the cis-isomer configuration. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, aiding in its identification. nih.gov

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight of the compound and to support its structural elucidation. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass data for further confirmation. nih.gov

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized compound, ensuring it matches the expected formula. nih.gov

| Spectroscopic Technique | Information Provided |

| ¹H NMR Spectroscopy | Elucidates the chemical environment of hydrogen atoms, confirming the compound's structure and stereochemistry. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns for structural analysis. nih.gov |

| Elemental Analysis | Confirms the empirical formula of the synthesized compound. nih.gov |

Strategies for Analogue Derivatization and Structural Modification

The primary strategy for the derivatization of this compound and the creation of its analogues lies in the modification of the thiol component during its synthesis. The established synthetic route proceeds through a 4-hydroxycyclophosphamide intermediate. This intermediate is reactive and can be combined with a variety of thiols (HSR) to yield a range of 4-sulfido-cyclophosphamide derivatives. nih.gov This allows for the systematic alteration of the substituent attached to the sulfur atom, enabling structure-activity relationship (SAR) studies.

By selecting different thiols, a diverse library of analogues can be generated. For instance, the use of ethanethiol (B150549) instead of 2-mercaptoethanol would yield 4-(S-ethyl)-sulfido-cyclophosphamide. nih.gov This approach provides a straightforward method to explore the impact of the size, polarity, and functionality of the thiol-derived side chain on the compound's properties.

Another key aspect of derivatization involves the handling of the 4-hydroxycyclophosphamide precursor. Due to its instability in biological fluids, with a half-life of approximately four minutes, stabilization through derivatization is often necessary for analytical and sometimes synthetic purposes. researchgate.net Various derivatizing agents have been employed for this purpose, including:

Semicarbazide researchgate.net

Aryl hydrazines researchgate.netresearchgate.net

Hydroxylamines researchgate.netresearchgate.net

These agents react with the aldehyde form of the tautomeric equilibrium of 4-hydroxycyclophosphamide, forming more stable derivatives that can be more easily handled and analyzed. While not a direct modification of the final this compound molecule, the ability to control and modify the precursor is a critical component of any derivatization strategy.

Chemical Stability Considerations in Experimental Design and Handling

Understanding the chemical stability of this compound is paramount for its synthesis, storage, and experimental application. Research has shown that in its crystalline form, the compound is stable at room temperature. nih.gov This solid-state stability simplifies long-term storage and handling in a laboratory setting.

However, the compound exhibits significant instability in aqueous solutions. This hydrolytic instability needs to be a primary consideration in any experimental design involving aqueous environments. The limited stability in water necessitates that solutions are prepared fresh before use and that experimental timelines are kept short to minimize degradation.

Investigation of Hydrolytic Decomposition Pathways in Aqueous Environments

The primary decomposition pathway for this compound in aqueous environments is hydrolysis. This process involves the cleavage of the phosphorus-sulfur (P-S) bond, leading to the formation of two main products: 4-hydroxycyclophosphamide and 2-mercaptoethanol. nih.govmdpi.com

The reaction can be represented as follows:

This compound + H₂O → 4-Hydroxycyclophosphamide + HS-CH₂CH₂-OH

This hydrolytic decomposition is relatively rapid. Studies have determined the half-life of 4-(SR)-sulfido-cyclophosphamides in aqueous solution at 37°C and pH 7 to be in the range of 4 to 17 minutes. nih.gov This rapid degradation underscores the prodrug-like nature of these compounds, where the active 4-hydroxycyclophosphamide is released under physiological conditions.

The table below summarizes the key findings related to the hydrolysis of this compound.

| Parameter | Finding | Reference |

| Decomposition Pathway | Hydrolysis to 4-hydroxycyclophosphamide and 2-mercaptoethanol | nih.govmdpi.com |

| Half-life (t½) | 4 - 17 minutes (in aqueous solution at 37°C, pH 7) | nih.gov |

| Resulting Products | 4-Hydroxycyclophosphamide, 2-Mercaptoethanol | nih.gov |

This inherent instability in aqueous media is a critical factor that must be managed in any research or application involving this compound.

Preclinical Biological Activity and Mechanistic Investigations of 4 S Ethanol Sulfido Cyclophosphamide

Evaluation of Biological Activity in In Vitro Experimental Models

Assessment of Cellular Growth Inhibition in Specific Cell Lines

4-(S-Ethanol)-sulfido-cyclophosphamide is a preactivated derivative of cyclophosphamide (B585), designed to bypass the need for metabolic activation by the liver. nih.govecronicon.net Its cytotoxic effects have been evaluated in various cancer cell lines.

In studies using Yoshida sarcoma ascites cells, the cytotoxicity of this compound was found to be nearly identical to that of activated cyclophosphamide. nih.gov This suggests that the modification to create the sulfido-derivative does not impede its ability to induce cell death. The compound acts as a prodrug that hydrolyzes in aqueous solution to form 4-hydroxycyclophosphamide (B600793), the key active metabolite of cyclophosphamide. nih.govecronicon.net The half-life for this hydrolysis at 37°C and pH 7 is between 4 and 17 minutes. nih.gov

The active form of cyclophosphamide, which this compound generates, is known to inhibit cancer cell growth. For instance, the active metabolite 4-hydroperoxycyclophosphamide (4-HC) has shown significant growth-inhibitory effects in human glioblastoma cell lines U87 and T98, with calculated half-maximal inhibitory concentrations (IC50) of 15.67 ± 0.58 µM and 19.92 ± 1 µM, respectively, after 24 hours of treatment. nih.gov

| Compound | Cell Line | Effect | Source |

|---|---|---|---|

| This compound | Yoshida sarcoma ascites | Cytotoxicity nearly identical to activated cyclophosphamide | nih.gov |

| 4-Hydroperoxycyclophosphamide (4-HC) | U87 (Human glioblastoma) | IC50: 15.67 ± 0.58 µM (24h) | nih.gov |

| 4-Hydroperoxycyclophosphamide (4-HC) | T98 (Human glioblastoma) | IC50: 19.92 ± 1 µM (24h) | nih.gov |

Investigation of Apoptosis Induction Mechanisms in Experimental Cellular Systems

The mechanism of action for cyclophosphamide and its derivatives, including this compound, involves the induction of apoptosis, or programmed cell death. nih.gov The active metabolites of cyclophosphamide, such as phosphoramide (B1221513) mustard, are alkylating agents that form cross-linkages within DNA, leading to irreparable damage and subsequent cell death. nih.gov

Studies on 4-hydroperoxycyclophosphamide (4-HC), a related preactivated form of cyclophosphamide, have provided insights into the apoptotic pathways. In COV434 human granulosa cells, 4-HC was shown to induce apoptosis in a dose-dependent manner, as confirmed by TUNEL and Hoechst staining, as well as by the activation of caspase-3. nih.gov This process was linked to the generation of reactive oxygen species (ROS), oxidative DNA damage, and the depletion of intracellular glutathione (B108866) (GSH). nih.gov The antioxidant treatment was able to inhibit this 4-HC-induced apoptosis. nih.gov

Further investigations in human glioblastoma cell lines (U87 and T98) treated with 4-HC revealed an increase in the expression of proteins involved in endoplasmic reticulum (ER) stress, such as GRP78, ATF6, p-PERK, and p-IRE1α, alongside an increase in caspase-3 expression. nih.gov This suggests that ER stress is a key signaling pathway in cyclophosphamide-induced apoptosis. nih.gov Another cyclophosphamide derivative, mafosfamide (B565123), which also generates 4-hydroxycyclophosphamide, was found to induce apoptosis in HL60 leukemic cells, further supporting the role of this pathway in the drug's mechanism. nih.gov

Impact on Cell Cycle Progression in Preclinical Studies

The DNA damage induced by cyclophosphamide derivatives typically leads to disruptions in the cell cycle. Research on mafosfamide, a compound that, like this compound, generates 4-hydroxycyclophosphamide, has provided evidence of these effects. nih.gov

In studies with unsynchronized HL60 leukemic cells, exposure to mafosfamide resulted in an accumulation of cells in the S-phase and a suggested arrest in the G2-phase of the cell cycle. nih.gov When the cells were synchronized, mafosfamide treatment caused a significant delay in S-phase progression. nih.gov The apoptosis induced by mafosfamide was observed to occur while cells were arrested in the S and G2 phases. nih.gov These findings indicate that the cytotoxic effects of these compounds are closely linked to their ability to interfere with DNA replication and cell division, ultimately triggering apoptosis in cells with damaged DNA. nih.gov

Investigation in In Vivo Experimental Animal Models

Application within Regional Tumor Perfusion Models in Rodents

This compound was developed with the goal of enabling regional chemotherapy, circumventing the need for systemic activation in the liver. ecronicon.net Its efficacy was tested in regional perfusion models of tumor-bearing limbs in rats. ecronicon.net

In these experiments, the isolated tumor-bearing limb of rats was perfused with this compound and other stabilized, activated cyclophosphamide derivatives like mafosfamide. ecronicon.net The rationale was that these compounds would hydrolyze spontaneously to the active 4-hydroxycyclophosphamide within the targeted region, delivering a high local concentration of the cytotoxic agent. ecronicon.net However, despite the theoretical advantage, perfusion experiments on the isolated tumor-bearing limb in rats showed that 4-hydroxycyclophosphamide and its derivatives were completely ineffective in this local therapy model, in contrast to other agents like nitrogen mustard N-oxide or cisplatin. ecronicon.net

Efficacy Assessment in Defined Murine Tumor Models

The antitumor efficacy of this compound has been evaluated in several rodent models.

A preliminary study in rats bearing Yoshida ascites sarcoma showed that a single intravenous injection of this compound had a curative effect comparable to that of activated cyclophosphamide. nih.gov Furthermore, its efficacy was assessed in nude mice bearing human breast carcinoma xenografts. nih.gov The results from this model also suggested that the oncostatic (tumor-growth-inhibiting) efficacy of this compound was equivalent to that of activated cyclophosphamide itself. nih.gov

Another study in female NMRI mice examined the acute toxicity and by extension, the potent biological activity, of the compound following a single intraperitoneal injection. researchgate.net This research highlighted that this compound, which hydrolyzes to 4-hydroxycyclophosphamide, is significantly more toxic—and thus more potent—than other derivatives that bypass this step. researchgate.net

| Animal Model | Tumor Model | Key Finding | Source |

|---|---|---|---|

| Rats | Yoshida ascites sarcoma | Curative effect comparable to activated cyclophosphamide | nih.gov |

| Nude Mice | Human breast carcinoma xenografts | Oncostatic efficacy same as activated cyclophosphamide | nih.gov |

| Rats | Tumor-bearing limb (perfusion model) | Found to be ineffective in this local therapy model | ecronicon.net |

Comparative Analysis with Other Experimental Oxazaphosphorine Derivatives

This compound is a sulfido derivative of activated cyclophosphamide. nih.gov In preclinical studies, its cytotoxicity and oncostatic efficacy have been shown to be practically identical to that of activated cyclophosphamide itself. nih.gov However, significant differences in toxicity are observed when compared to other experimental oxazaphosphorine derivatives that have different metabolic activation pathways. mdpi.comresearchgate.net

A key distinction lies in the hydrolysis pathway. This compound hydrolyzes in aqueous solution to form 4-hydroxycyclophosphamide (OHCP). nih.govmdpi.com This intermediate is considered a primary cause of toxicity. mdpi.com In contrast, experimental derivatives such as aldophosphamide-thiazolidine and aldophosphamide-perhydrothiazine are designed to bypass the formation of OHCP, hydrolyzing directly to aldophosphamide (B1666838) (ALDO). mdpi.comresearchgate.net This avoidance of the OHCP metabolite drastically reduces toxicity. mdpi.com Preclinical data demonstrates that this compound is 7 to 9 times more toxic than aldophosphamide-thiazolidine and aldophosphamide-perhydrothiazine. mdpi.comresearchgate.net This highlights the metabolic pathway as a critical determinant of the toxicological profile of oxazaphosphorine cytostatics.

Other derivatives, such as glufosfamide, were developed to enrich the alkylating component, isophosphoramide mustard, in tumor cells, but did not show the hoped-for increase in effectiveness because the role of other metabolites in inducing apoptosis was not yet understood. mdpi.com

| Compound | Metabolic Pathway | Relative Toxicity |

|---|---|---|

| This compound | Hydrolyzes via 4-hydroxycyclophosphamide (OHCP) | High |

| Aldophosphamide-thiazolidine | Hydrolyzes directly to Aldophosphamide (ALDO) | Low (7 to 9 times less toxic than this compound) |

| Aldophosphamide-perhydrothiazine | Hydrolyzes directly to Aldophosphamide (ALDO) | Low (7 to 9 times less toxic than this compound) |

Elucidation of Molecular Mechanisms of Action in Preclinical Settings

The mechanism of action for oxazaphosphorines like this compound is a multi-step process involving metabolic activation to generate cytotoxic and pro-apoptotic molecules. mdpi.comjscimedcentral.com Initially, this compound, a stable crystalline compound, undergoes hydrolysis in aqueous solution to yield 4-hydroxycyclophosphamide (OHCP). nih.govresearchgate.net

| Metabolite | Precursor | Role in Mechanism |

|---|---|---|

| 4-Hydroxycyclophosphamide (OHCP) | This compound | Primary metabolite; contributes to toxicity. mdpi.com |

| Aldophosphamide (ALDO) | 4-Hydroxycyclophosphamide (OHCP) | Pharmacologically active intermediate. jscimedcentral.com |

| Phosphoramide Mustard (PAM) | Aldophosphamide (ALDO) | Active alkylating agent; induces DNA damage. jscimedcentral.comnih.gov |

| 3-Hydroxypropanal (B37111) (HPA) | Aldophosphamide (ALDO) | Pro-apoptotic metabolite; enhances cytotoxic apoptosis. mdpi.comjscimedcentral.com |

| Carboxyphosphamide | Aldophosphamide (ALDO) | Inactive, detoxified metabolite. jscimedcentral.com |

Characterization of Alkylating Agent Activity and DNA Adduct Formation

The primary mechanism of cytotoxicity for the cyclophosphamide class of drugs is mediated by the alkylating activity of its ultimate active metabolite, phosphoramide mustard (PAM). nih.govmedchemexpress.comnih.gov Following its formation from the enzymatic cleavage of aldophosphamide, PAM functions as a potent DNA alkylating agent. jscimedcentral.comnih.gov

PAM induces DNA damage by forming covalent bonds with DNA bases. medchemexpress.com Specifically, it forms cross-linkages both within a single DNA strand (intrastrand) and between the two strands of the DNA double helix (interstrand). nih.govnih.gov The primary target for this alkylation is the N-7 position of guanine (B1146940). nih.govnih.gov These DNA adducts are permanent modifications that disrupt the normal function of DNA. nih.gov The formation of these cross-links prevents the DNA strands from uncoiling and separating, which is a critical step for DNA replication and transcription. drugbank.com This direct damage to the genetic material inhibits cell division and ultimately leads to programmed cell death, or apoptosis. nih.govnih.gov The quantification of DNA adduct formation has been suggested as an important determinant of both the therapeutic efficacy and toxicity of cyclophosphamide. nih.gov

Role of Phosphoramide Mustard Formation in Mediating Cytotoxic Effects

Phosphoramide mustard (PAM) is the principal metabolite responsible for the antineoplastic effects of cyclophosphamide and its derivatives. nih.govnih.gov Its formation from aldophosphamide is the final activation step that generates the molecule's cytotoxic power. jscimedcentral.comnih.gov The cytotoxicity of PAM is directly attributable to its ability to function as a bifunctional alkylating agent, causing extensive damage to cellular DNA. medchemexpress.comnih.gov

The DNA damage induced by PAM, particularly the formation of interstrand cross-links, is the event that initiates the apoptotic cascade in cancer cells. mdpi.comnih.gov While DNA repair mechanisms in the cell can counteract some of this damage, sufficient adduct formation overwhelms these systems, triggering cell death. mdpi.com Therefore, the generation of PAM is not just a metabolic step but the core event that translates the administration of the prodrug into a therapeutic, cell-killing effect. medchemexpress.comnih.gov The function of PAM is to induce cytotoxic apoptosis by creating the initial DNA damage that signals the cell to self-destruct. mdpi.com

Involvement of 3-Hydroxypropanal (HPA) in Modulating Proapoptotic Pathways

HPA's Contribution to Amplifying Cytotoxic Apoptosis in DNA-Damaged Cells

The event that ultimately leads to cell death following cyclophosphamide treatment is not the DNA damage itself, but the apoptosis that is triggered by this damage. jscimedcentral.com HPA acts as a critical apoptosis enhancer. jscimedcentral.com Research has shown that HPA can modulate signaling pathways that regulate apoptosis, such as the NF-κB pathway. jscimedcentral.com By inhibiting the nuclear translocation of NF-κB, HPA enhances apoptosis. jscimedcentral.com Therefore, the role of HPA is to amplify the cytotoxic apoptosis that was initially induced by the PAM-mediated DNA damage. mdpi.com This bimodal action, where PAM causes the damage and HPA enhances the resulting apoptosis, forms the modern understanding of the drug's mechanism. jscimedcentral.com This second step is critical, as it can be manipulated by factors that affect the apoptotic pathway. jscimedcentral.com

Influence on DNA Repair Mechanisms in Experimental Biological Systems

The cytotoxic effects of cyclophosphamide, and by extension this compound, are primarily mediated by the alkylating activity of its ultimate metabolite, phosphoramide mustard. This metabolite readily forms adducts with DNA, leading to significant damage that engages cellular DNA repair mechanisms. nih.gov

Phosphoramide mustard covalently binds to the N7 position of guanine bases in the DNA. This can result in the formation of several types of DNA adducts, including monoadducts and the more cytotoxic interstrand cross-links (ICLs). nih.gov These ICLs are particularly detrimental as they prevent the separation of the DNA strands, a critical step for both DNA replication and transcription, ultimately leading to cell cycle arrest and the initiation of cell death pathways. youtube.com

The formation of these DNA adducts triggers a robust DNA damage response (DDR) within the cell. Key proteins involved in the DDR are activated in response to the damage inflicted by phosphoramide mustard. Studies in rat ovarian granulosa cells have shown that exposure to phosphoramide mustard leads to an increase in phosphorylated H2AX (γH2AX), a sensitive marker for DNA double-strand breaks. nih.gov Concurrently, there is an induction of genes and proteins central to DNA repair pathways, including Ataxia Telangiectasia Mutated (ATM), Poly (ADP-ribose) polymerase 1 (PARP-1), and Breast Cancer gene 1 (BRCA1). nih.gov

The integrity of these DNA repair pathways is crucial for cell survival following exposure to cyclophosphamide metabolites. The hypersensitivity of cells deficient in certain DNA repair pathways, such as those from Fanconi anemia patients, to cyclophosphamide underscores the importance of these mechanisms in mitigating the drug's cytotoxic effects. umn.edunih.gov In these deficient cells, the inability to effectively repair the induced ICLs leads to increased cell death. umn.edunih.gov

Table 1: Key DNA Adducts Formed by Phosphoramide Mustard

| Adduct Type | Description | Cellular Consequence |

| N7-guanine monoadducts | The initial binding of phosphoramide mustard to a single guanine base. | Can lead to base excision repair or, if persistent, can contribute to the formation of cross-links. |

| Interstrand cross-links (G-NOR-G) | Covalent linkage between guanine bases on opposite DNA strands. nih.gov | Blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis. youtube.com Considered highly cytotoxic. nih.gov |

| DNA-protein cross-links | Covalent linkage between DNA and cellular proteins. | Can interfere with DNA metabolic processes and contribute to cellular toxicity. |

| Phosphoester adducts | Formation of an adduct with the phosphate (B84403) backbone of DNA. aacrjournals.org | Contributes to the overall DNA damage profile of the compound. aacrjournals.org |

Pathways of Cell Death Induction Beyond Direct Alkylation

The extensive DNA damage caused by the metabolites of this compound, which overwhelms the cellular DNA repair capacity, ultimately triggers programmed cell death, or apoptosis. The primary pathway implicated in cyclophosphamide-induced apoptosis is the intrinsic, or mitochondrial, pathway. nih.govnih.gov

The tumor suppressor protein p53 plays a pivotal role in initiating this apoptotic cascade. nih.govnih.gov In response to DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic genes. nih.govyoutube.com A key family of proteins regulated by p53 is the Bcl-2 family. The balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2) is critical in determining the cell's fate. nih.govnih.gov

Following activation, pro-apoptotic proteins like Bax translocate to the mitochondria, where they induce mitochondrial outer membrane permeabilization (MOMP). nih.gov This leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. nih.govyoutube.com In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. nih.govyoutube.com

The formation of the apoptosome leads to the activation of caspase-9, an initiator caspase. nih.gov Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. nih.gov These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing. nih.gov

Studies have demonstrated that the expression levels of Bcl-2 family proteins can significantly influence cellular sensitivity to cyclophosphamide. Overexpression of the anti-apoptotic protein Bcl-2 can block caspase-9 activation and inhibit the cytotoxic effects of activated cyclophosphamide. nih.gov Conversely, enhanced expression of the pro-apoptotic protein Bax increases caspase-9 activation and drug-induced cytotoxicity. nih.gov

Table 2: Key Molecular Events in Cyclophosphamide-Induced Apoptosis

| Molecular Event | Key Proteins/Factors Involved | Cellular Outcome |

| DNA Damage Sensing | ATM, p53 | Activation of p53 and the DNA damage response. nih.govyoutube.com |

| Transcriptional Regulation | p53, Bcl-2 family (Bax, Bcl-2) | Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). nih.govnih.gov |

| Mitochondrial Outer Membrane Permeabilization (MOMP) | Bax, Bak | Release of cytochrome c into the cytoplasm. nih.govyoutube.com |

| Apoptosome Formation | Cytochrome c, Apaf-1, Pro-caspase-9 | Assembly of the apoptosome complex. nih.govyoutube.com |

| Initiator Caspase Activation | Caspase-9 | Activation of the caspase cascade. nih.gov |

| Effector Caspase Activation | Caspase-3, Caspase-7 | Cleavage of cellular substrates, leading to apoptosis. nih.gov |

| Execution of Apoptosis | PARP, Cellular Substrates | DNA fragmentation, membrane blebbing, and cell death. nih.gov |

Metabolic Pathways and Biotransformation Studies in Experimental Systems

Hydrolytic Activation and Conversion to 4-Hydroxycyclophosphamide (B600793) (OHCP)

Research has shown that sulfido derivatives of activated cyclophosphamide (B585), such as 4-(S-Ethanol)-sulfido-cyclophosphamide, are designed as prodrugs that undergo hydrolytic activation. In an aqueous environment, these compounds are hydrolyzed to form 4-hydroxycyclophosphamide (OHCP) and the corresponding thiol. nih.gov This initial conversion is a critical step, as OHCP is the primary circulating metabolite that subsequently enters target cells to exert its effect. taylorandfrancis.comnih.gov The formation of OHCP from this compound effectively introduces the compound into the established metabolic pathway of its parent drug, cyclophosphamide. nih.govnih.gov

The conversion of this compound to OHCP is a rapid process governed by specific environmental factors. The stability of the compound is dependent on the medium; while stable in a crystalline state, it readily hydrolyzes in aqueous solutions. nih.gov The rate of this hydrolysis is significantly influenced by pH and temperature.

Studies have determined the half-life of 4-(SR)-sulfido-cyclophosphamides to be between 4 and 17 minutes in an aqueous solution at a physiological pH of 7 and a temperature of 37°C. nih.gov This rapid conversion underscores its design as a prodrug that quickly releases the active OHCP metabolite under physiological conditions.

Table 1: Hydrolysis Kinetics of 4-(SR)-sulfido-cyclophosphamides

| Parameter | Value | Conditions |

|---|

| Half-life | 4 - 17 minutes | Aqueous Solution, pH 7, 37°C |

Data sourced from experimental analysis of 4-(SR)-sulfido-cyclophosphamides. nih.gov

Enzymatic Biotransformation to Activated Metabolites in Experimental Models

Following hydrolytic activation to OHCP, the compound undergoes further biotransformation. The process involves a series of enzymatic and non-enzymatic steps to generate the ultimate cytotoxic agents.

The primary metabolite, 4-hydroxycyclophosphamide (OHCP), exists in a chemical equilibrium with its open-ring tautomer, aldophosphamide (B1666838) (ALDO). taylorandfrancis.comnih.govnih.gov This tautomerization is a key step in the activation cascade. nih.govnih.gov Aldophosphamide is a crucial intermediate that can diffuse into cells, where it subsequently decomposes to produce the active alkylating agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein. taylorandfrancis.com The conversion of OHCP to ALDO is subject to general-acid catalysis, and the equilibrium between the two is independent of buffer structure and pH. nih.gov

The breakdown of aldophosphamide (ALDO) into the cytotoxic metabolite phosphoramide mustard is an enzymatic process. researchgate.net This cleavage is a critical step for the ultimate therapeutic effect of the compound. While specific enzymes responsible for this cleavage in the context of this compound are under investigation, enzymes like phosphodiesterases (PDEs) play a vital role in regulating intracellular signaling pathways. mdpi.com For instance, PDE4 is known to specifically hydrolyze cyclic AMP (cAMP), a key second messenger, thereby controlling a plethora of cellular functions. mdpi.comnih.gov The enzymatic cleavage of ALDO ensures the release of the active phosphoramide mustard within the target cell. taylorandfrancis.comresearchgate.net

Comparative Analysis of Metabolic Pathways with Parent Cyclophosphamide in Research

The metabolic pathway of this compound is intrinsically linked to that of its parent compound, cyclophosphamide (CP). CP requires hepatic bioactivation by cytochrome P450 enzymes to be converted into 4-hydroxycyclophosphamide (OHCP). taylorandfrancis.comnih.govnih.gov This initial hydroxylation step is the rate-limiting part of CP activation.

In contrast, this compound is a pre-activated form. It bypasses the need for initial hepatic metabolism by directly hydrolyzing to OHCP in aqueous solutions. nih.gov From this point forward, its metabolic fate mirrors that of cyclophosphamide. The generated OHCP tautomerizes to aldophosphamide (ALDO), which then decomposes into the same active metabolites: phosphoramide mustard and acrolein. taylorandfrancis.comnih.gov Preclinical studies have suggested that this direct activation pathway results in oncostatic efficacy and toxicity that are practically identical to that of activated cyclophosphamide. nih.gov

Table 2: Key Metabolites in Biotransformation

| Compound | Precursor(s) | Key Function |

|---|---|---|

| 4-Hydroxycyclophosphamide (OHCP) | This compound, Cyclophosphamide | Primary activated metabolite. nih.govnih.gov |

| Aldophosphamide (ALDO) | 4-Hydroxycyclophosphamide | Intermediate, precursor to cytotoxic agents. taylorandfrancis.comnih.gov |

| Phosphoramide Mustard (PM) | Aldophosphamide | Active DNA alkylating agent. taylorandfrancis.com |

| Acrolein | Aldophosphamide | Cytotoxic byproduct. taylorandfrancis.com |

Modulation of Metabolic Fate for Enhanced Therapeutic Index in Preclinical Models

Research into modifying the metabolic pathway of cyclophosphamide analogs aims to improve the therapeutic index by increasing efficacy and reducing toxicity. The metabolic route of this compound, which proceeds via OHCP, has been compared to other derivatives that hydrolyze directly to aldophosphamide (ALDO), bypassing the OHCP intermediate. researchgate.net

Table 3: Comparative Acute Toxicity in NMRI Mice

| Compound | Metabolic Pathway | Relative Toxicity |

|---|---|---|

| 4-(S-ethanol)-cyclophosphamide | Hydrolyzes via OHCP to ALDO | 7 to 9 times more toxic |

| Aldophosphamide-thiazolidine / Aldophosphamide-perhydrothiazine | Hydrolyzes directly to ALDO | Reference |

Data based on a single intraperitoneal injection with an observation period of 30 days. researchgate.net

Strategies to Bypass 4-Hydroxycyclophosphamide Formation to Influence Experimental Toxicity Profiles

The metabolic activation of the prodrug cyclophosphamide is a prerequisite for its therapeutic effect. This process is primarily initiated by hepatic cytochrome P450 enzymes, which convert cyclophosphamide into 4-hydroxycyclophosphamide (OHCP). pharmgkb.orgnih.gov This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide (ALDO). pharmgkb.org While ALDO is the precursor to the ultimate alkylating agent, research has identified OHCP itself as a key source of systemic toxicity. mdpi.com OHCP exhibits toxicity by reacting with nucleophilic groups, such as thiol groups found in membrane proteins. nih.gov

A central strategy in mitigating the toxicity of cyclophosphamide-based therapies is to devise methods that bypass the formation of the toxic OHCP metabolite while still allowing for the generation of the therapeutically active downstream metabolites. mdpi.com The compound this compound represents a derivative that, upon administration, hydrolyzes to form OHCP. mdpi.comresearchgate.net This metabolic route, therefore, does not circumvent the formation of the toxic intermediate. Consequently, toxicity studies in mice have demonstrated that this compound is as toxic as OHCP itself. mdpi.com

In contrast, an alternative and more successful strategy involves the use of ALDO derivatives that hydrolyze directly to ALDO, completely bypassing the OHCP step. mdpi.comresearchgate.net Experimental compounds such as aldophosphamide-thiazolidine and aldophosphamide-perhydrothiazine serve as prototypes for this approach. mdpi.comresearchgate.net These compounds are designed to release ALDO directly, which can then be converted to the active anti-tumor agents. mdpi.com Comparative toxicity studies in mice have strikingly illustrated the benefit of this differential pathway. mdpi.comresearchgate.net

The data below from acute toxicity experiments in female NMRI mice highlights the significant difference in toxicity profiles resulting from these distinct metabolic routes. researchgate.net

Table 1: Comparative Acute Toxicity of Cyclophosphamide Derivatives in Mice

| Compound | Metabolic Pathway | Acute Toxicity (LD₅₀) | Relative Toxicity |

|---|---|---|---|

| This compound | Hydrolyzes to 4-Hydroxycyclophosphamide (OHCP) | 275 mg/kg | 7 to 9 times more toxic |

| Aldophosphamide-thiazolidine | Hydrolyzes directly to Aldophosphamide (ALDO) | 2400 mg/kg | Reference |

| Aldophosphamide-perhydrothiazine | Hydrolyzes directly to Aldophosphamide (ALDO) | 1900 mg/kg | - |

Data derived from single intraperitoneal injection studies in female NMRI mice with an observation period of 30 days. nih.govresearchgate.net

This research impressively shows that by avoiding the formation of OHCP, the toxicity of the administered compound is drastically reduced. mdpi.com The thiazolidine (B150603) and perhydrothiazine derivatives of ALDO are considerably less toxic than compounds like this compound that depend on hydrolysis to OHCP. mdpi.comresearchgate.net

Impact on Anti-tumor Activity via Differential Metabolic Pathways in Experimental Systems

The anti-tumor effect of cyclophosphamide is not exerted by the parent drug or its initial metabolite, 4-hydroxycyclophosphamide (OHCP), but by the subsequent formation of phosphoramide mustard (PAM). pharmgkb.orgnih.gov PAM is the primary DNA cross-linking agent responsible for cytotoxicity in cancer cells and is formed from aldophosphamide (ALDO). pharmgkb.orgmdpi.com Therefore, any metabolic pathway that successfully generates ALDO should, in principle, retain anti-tumor efficacy.

The metabolic pathway of this compound involves its hydrolysis to OHCP, which then tautomerizes to ALDO, leading to the formation of PAM. mdpi.comresearchgate.net Because this pathway ultimately generates the same therapeutically active metabolite as the conventional activation of cyclophosphamide, its anti-tumor activity is preserved. mdpi.com

Experimental studies have confirmed this retention of efficacy. A preliminary evaluation of this compound demonstrated oncostatic effects equivalent to activated cyclophosphamide in different preclinical models. These findings underscore that the specific pathway taken to generate ALDO can modulate toxicity without compromising therapeutic benefit. The strategy of bypassing OHCP formation, as seen with aldophosphamide-thiazolidine, successfully separates the desired anti-tumor activity from the undesired toxicity associated with the OHCP intermediate. mdpi.com

Table 2: Anti-tumor Activity of this compound in Experimental Models

| Compound | Experimental System | Tumor Model | Outcome |

|---|---|---|---|

| This compound | Rats | Yoshida ascites sarcoma | Possesses the same oncostatic efficacy as activated cyclophosphamide. |

| This compound | nu/nu Mice | Human breast carcinoma xenografts | Possesses the same oncostatic efficacy as activated cyclophosphamide. |

Molecular and Cellular Interaction Studies

Interaction with Endogenous Thiol-Containing Biomolecules

The interaction of 4-(S-Ethanol)-sulfido-cyclophosphamide with endogenous thiol-containing biomolecules, such as cysteine and glutathione (B108866), plays a pivotal role in its biological activity and stability.

Impact on Compound Reactivity and Stability in Biological Milieu

In an aqueous environment, this compound is designed to be a stable transport form of the highly reactive 4-hydroxycyclophosphamide (B600793). Under physiological conditions (37°C and pH 7), it undergoes hydrolysis to yield 4-hydroxycyclophosphamide and the corresponding thiol, with reported half-lives ranging from 4 to 17 minutes nih.gov. This hydrolysis is a critical step for its activation.

The presence of endogenous thiols, such as L-cysteine, can influence the stability and local toxicity of this compound. Studies have shown that the severe local toxicity, which is a result of its rapid hydrolysis to 4-hydroxycyclophosphamide, can be mitigated by the presence of L-cysteine. This suggests a direct interaction between the thiol group of cysteine and the compound, which may modulate its reactivity and the local concentration of its active metabolite.

Multiple metabolites of cyclophosphamide (B585) can react with glutathione (GSH), leading to the formation of various conjugates. Some of these reactions are reversible, while others are irreversible and are associated with detoxification pathways clinpgx.org. The formation of a 4-monoglutathionyl cyclophosphamide conjugate has been described as a reversible process, potentially creating a stable reservoir for the subsequent generation of the ultimate alkylating agent, phosphoramide (B1221513) mustard mdpi.com.

Consequences for Intracellular Availability and Pharmacodynamic Effects

The interaction with endogenous thiols has significant consequences for the intracellular availability and pharmacodynamic profile of this compound. The co-administration of L-cysteine with this compound has been shown to reduce its toxicity without compromising its therapeutic activity at specific molar ratios. For instance, the simultaneous application of double the molar amount of L-cysteine was found to decrease toxicity in nude mice to approximately one-third, thereby enhancing the therapeutic efficacy of the compound. However, higher concentrations of L-cysteine were observed to diminish both the acute toxicity and the therapeutic effectiveness.

Investigation of Protein Binding Characteristics in Experimental Contexts

While specific protein binding studies for this compound are not extensively detailed in the available literature, the binding characteristics of its parent compound, cyclophosphamide, and its metabolites provide valuable insights. Cyclophosphamide itself exhibits low plasma protein binding, around 20% nih.govdrugbank.com. However, its metabolites are reported to be more significantly bound to plasma proteins, with binding percentages exceeding 60% drugbank.com.

The concept of a "protein-S-CP" pool, where activated cyclophosphamide is reversibly bound to protein thiols, has been proposed. This protein-bound form is considered to be a stable reservoir of the active drug. It is hypothesized that this protein-S-CP may be the primary form responsible for the specific cytotoxic effects observed in tumor cells. Studies involving this compound in combination with an excess of cysteine have been used to explore this hypothesis. A decrease in serum albumin has been correlated with a decreased half-life of 4-hydroxycyclophosphamide, suggesting that protein binding influences the pharmacokinetic disposition of the active metabolite nih.gov.

Analysis of Cellular Uptake and Efflux Mechanisms in In Vitro Systems

Direct studies on the cellular uptake and efflux mechanisms of this compound are limited. However, research on related cyclophosphamide derivatives and the parent compound provides a basis for understanding its potential transport mechanisms. The active metabolites of cyclophosphamide, 4-hydroxycyclophosphamide and its tautomer aldophosphamide (B1666838), are thought to diffuse passively out of hepatic cells and into other cells clinpgx.org.

Studies on aldophosphamide-thiazolidine, a related compound, have shown that its transport into Ehrlich ascites cells occurs via a strophanthin-inhibitable Na+ cotransport system and that this transport can be inhibited by L-cysteine mdpi.com. This suggests that specific carrier-mediated transport systems may be involved in the uptake of certain cyclophosphamide derivatives. The lipophilicity of a compound can also play a crucial role in its cellular uptake. For the parent drug, cyclophosphamide, uptake into human bronchial carcinoma cells has been observed to be relatively poor, with significant interindividual variability mdpi.com.

Influence on Specific Intracellular Signaling Pathways in Experimental Models

The primary mechanism of action of cyclophosphamide and its derivatives, including this compound, is through the alkylating activity of its ultimate metabolite, phosphoramide mustard. This metabolite forms DNA crosslinks, which, if not repaired, can trigger apoptosis mdpi.commdpi.comnih.gov.

The induction of apoptosis by activated cyclophosphamide has been shown to involve the mitochondrial pathway, with the activation of caspase-9 being a key regulatory step doi.org. Overexpression of the anti-apoptotic protein Bcl-2 can block this caspase activation and subsequent cell death doi.org. Furthermore, in vitro studies with 4-hydroperoxycyclophosphamide (4-HC), an analogue of activated cyclophosphamide, have demonstrated that it can induce apoptosis, as evidenced by DNA fragmentation and the cleavage of poly-(ADP-ribose) polymerase (PARP) doi.orgnih.gov.

Recent research has also implicated other cell death pathways, such as ferroptosis, in the cytotoxic effects of cyclophosphamide. Treatment with cyclophosphamide has been shown to upregulate the expression of nuclear factor E2-related factor 2 (NRF2) and heme oxygenase-1 (HMOX-1), key regulators of the ferroptosis pathway.

In addition to directly inducing cell death, cyclophosphamide can modulate the tumor microenvironment through its effects on signaling pathways such as the TGF-β pathway. Low, continuous doses of cyclophosphamide have been shown to downregulate the TGF-β receptor 2, leading to a reduction in regulatory T cells and myofibroblasts within the tumor nih.gov. Cyclophosphamide has also been shown to modulate the immune response by affecting cytokine signaling, including the release of type I interferons and Th1 polarizing cytokines like IFN-γ and IL-12 mdpi.commdpi.com.

Interactive Data Table: Summary of Molecular Interactions

| Interaction Type | Interacting Biomolecule | Key Findings |

| Hydrolysis | Water | Hydrolyzes to 4-hydroxycyclophosphamide with a half-life of 4-17 min at 37°C, pH 7. nih.gov |

| Thiol Interaction | L-cysteine | Reduces local toxicity without compromising therapeutic efficacy at certain concentrations. |

| Thiol Interaction | Glutathione (GSH) | Forms reversible conjugates, potentially acting as a stable reservoir for the active metabolite. clinpgx.orgmdpi.com |

| Protein Binding | Plasma Proteins | Metabolites are >60% protein-bound; albumin levels can affect the half-life of 4-hydroxycyclophosphamide. nih.govdrugbank.com |

| Cellular Transport | Cell Membrane | Likely involves passive diffusion for active metabolites; some derivatives may use carrier-mediated transport. clinpgx.orgmdpi.com |

| Signaling Pathway | DNA | Induces DNA crosslinks, leading to apoptosis via the mitochondrial pathway (caspase-9 activation). mdpi.commdpi.comnih.govdoi.org |

| Signaling Pathway | NRF2/HMOX-1 | Upregulates these proteins, suggesting induction of ferroptosis. |

| Signaling Pathway | TGF-β | Low doses can downregulate TGF-β receptor 2, modulating the tumor microenvironment. nih.gov |

Analytical and Characterization Methodologies for Research Applications

Chromatographic Methods for Compound and Metabolite Quantification in Research Samples

Chromatographic techniques are fundamental for separating and quantifying 4-(S-Ethanol)-sulfido-cyclophosphamide and its related metabolites from complex biological matrices.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Assays

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of cyclophosphamide (B585) and its derivatives. walshmedicalmedia.com The development of a validated, reliable HPLC method is essential for accurately measuring these compounds in research settings. walshmedicalmedia.com While methods are often developed for the parent compound, cyclophosphamide, and its primary active metabolite, 4-hydroxycyclophosphamide (B600793), the principles are directly applicable to its sulfido-derivatives.

A typical Reverse-Phase HPLC (RP-HPLC) method involves a C18 column for separation. walshmedicalmedia.com Gradient elution is often employed to achieve optimal separation of the various metabolites. For instance, a mobile phase system could consist of an aqueous buffer like potassium dihydrogen phosphate (B84403) and an organic modifier such as acetonitrile. walshmedicalmedia.com Detection is commonly performed using a PDA detector, often at a low wavelength like 195 nm, especially for compounds lacking a strong chromophore. walshmedicalmedia.com

Method validation is a critical step, with parameters such as linearity, accuracy, precision, and the Lower Limit of Quantification (LLOQ) being established to ensure the reliability of the results. ui.ac.idui.ac.id For example, in UPLC-MS/MS methods for related compounds, linearity has been established over wide concentration ranges, from 10-40,000 ng/mL for cyclophosphamide and 5-4,000 ng/mL for 4-hydroxycyclophosphamide. ui.ac.id The LLOQ for 4-hydroxycyclophosphamide has been reported as low as 5 ng/mL, demonstrating high sensitivity. ui.ac.id

Table 1: Example HPLC Parameters for Analysis of Cyclophosphamide Analogs

| Parameter | Specification | Source |

|---|---|---|

| Column | C18 (250 x 4.6 mm, 5 µm) | walshmedicalmedia.com |

| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate (pH 7.0) | walshmedicalmedia.com |

| Mobile Phase B | Acetonitrile/Water (60:40% v/v) | walshmedicalmedia.com |

| Flow Rate | 0.8 mL/min | walshmedicalmedia.com |

| Column Temperature | 40°C | walshmedicalmedia.com |

| Detection Wavelength | 195 nm | walshmedicalmedia.com |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications in Research

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), provides a highly sensitive and specific method for the analysis of cyclophosphamide and its metabolites in various samples, including urine and environmental water. nih.gov Due to the low volatility of these compounds, a derivatization step is typically required before GC analysis. nih.gov Validated GC-MS methods can achieve low limits of quantitation, for example, 3.8 nmol/L for cyclophosphamide, with excellent linearity and precision. nih.gov

Thin-Layer Chromatography (TLC) is another valuable technique used for the quantitative analysis of cyclophosphamide and its stable metabolites. nih.govnih.gov This method can be applied directly to biological samples like urine. nih.gov After separation on the TLC plate, the compounds can be visualized and quantified using a specific reagent, such as 4-pyridine-aldehyde-2-benzothiazolyl-hydrazone (PBH), which reacts with the alkylating agents. nih.gov This technique allows for the measurement of minimum amounts in the range of 0.25 to 0.5 µg. nih.gov

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of cyclophosphamide derivatives. nih.gov Proton NMR (¹H NMR) is used to determine the arrangement of hydrogen atoms in the molecule, which was instrumental in demonstrating that synthesized 4-(SR)-sulfidocyclophosphamides consist of racemic cis-isomers. nih.gov

Furthermore, Phosphorus-31 NMR (³¹P NMR) spectroscopy is particularly useful for this class of compounds due to the presence of a phosphorus atom in the oxazaphosphorine ring. nih.gov ³¹P NMR can be used to directly monitor the chemical transformations of cyclophosphamide metabolites, providing insights into their stability and reactivity. nih.gov For instance, it has been used to observe the intracellular chemistry of phosphoramide (B1221513) mustard, a key metabolite of cyclophosphamide. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a key analytical technique used to characterize this compound, providing essential information on its molecular weight and structure. nih.gov High-resolution MS can determine the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the parent ion, which helps in confirming the structure. For related compounds like cyclophosphamide and its metabolite 4-hydroxycyclophosphamide, specific mass transitions are monitored for quantification. For example, in an LC-MS/MS analysis, the transition for cyclophosphamide might be m/z 261.0 -> 140.1, while for a derivatized form of 4-hydroxycyclophosphamide, it might be m/z 334.1 -> 221.0. ui.ac.id This fragmentation data serves as a molecular fingerprint, ensuring specific and accurate identification.

Advanced Mass Spectrometry-Based Approaches for Metabolic Profiling in Biological Matrices

The metabolic fate of this compound in biological systems is investigated using advanced mass spectrometry-based approaches. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a state-of-the-art technique for the simultaneous analysis of multiple metabolites in complex biological matrices like blood, plasma, or dried blood spots (DBS). ui.ac.idui.ac.id

These methods offer high sensitivity, specificity, and throughput. A typical workflow involves a simple sample preparation step, such as protein precipitation with an organic solvent, followed by rapid chromatographic separation and highly selective detection by MS/MS. ui.ac.idui.ac.id For instance, a UPLC-MS/MS method was developed to simultaneously measure cyclophosphamide and 4-hydroxycyclophosphamide in DBS. ui.ac.id The analysis was performed on a triple quadrupole mass spectrometer using positive ion mode electrospray ionization (ESI), with specific mass transitions monitored for each analyte and internal standard. ui.ac.id Such methods are crucial for pharmacokinetic studies and for understanding the metabolic activation and detoxification pathways of these compounds. clinpgx.org Another advanced application involves using LC-MS to screen for DNA adducts formed by the reactive metabolites of cyclophosphamide, providing insights into its mechanism of action. nih.gov

Table 2: Example UPLC-MS/MS Parameters for Metabolite Profiling

| Parameter | Specification | Source |

|---|---|---|

| Technique | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | ui.ac.idui.ac.id |

| Sample Preparation | Protein precipitation with methanol/acetonitrile | ui.ac.id |

| Column | UPLC C18 (e.g., Waters Acquity™) | ui.ac.id |

| Mobile Phase | 0.01% Formic Acid and Methanol/Acetonitrile (Isocratic or Gradient) | ui.ac.idui.ac.id |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | ui.ac.id |

| Detection | Multiple Reaction Monitoring (MRM) of specific m/z transitions | ui.ac.idui.ac.id |

Theoretical and Computational Approaches

Structure-Activity Relationship (SAR) Studies for Rational Compound Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For 4-(S-Ethanol)-sulfido-cyclophosphamide, SAR studies are crucial for understanding the role of the 4-thioethanol substituent and for the rational design of future cyclophosphamide (B585) analogs with improved therapeutic profiles.

While specific, extensive SAR studies on this compound are not widely published, the principles of SAR can be applied based on the known chemistry of cyclophosphamide and its derivatives. The core of SAR for this compound revolves around its function as a prodrug that releases the active metabolite, 4-hydroxycyclophosphamide (B600793).

Key SAR insights would focus on:

The Nature of the 4-Substituent: The thioethanol group at the 4-position is the primary point of variation from the parent metabolite, 4-hydroxycyclophosphamide. The rate of hydrolysis of the S-ethanol group is a critical determinant of the rate of formation of 4-hydroxycyclophosphamide. nih.gov This hydrolysis is a key activation step.

The Bis(2-chloroethyl)amine Moiety: This pharmacophore is essential for the alkylating activity of the ultimate cytotoxic species, phosphoramide (B1221513) mustard. researchgate.net Any modification to this part of the molecule would likely abrogate its anticancer effects.

The Oxazaphosphorine Ring: The integrity of this ring is vital for the initial metabolic activation and subsequent decomposition to the active alkylating agent.

For the rational design of new compounds, SAR would suggest modifications to the 4-substituent to modulate the rate of release of 4-hydroxycyclophosphamide. For instance, altering the length of the alkyl chain on the thiol or introducing different functional groups could fine-tune the hydrolysis rate, potentially leading to derivatives with optimized release kinetics in the tumor microenvironment.

Molecular Modeling and Docking Simulations of Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a small molecule with a protein target at the atomic level. In the context of this compound, these techniques are primarily applied to its ultimate active metabolite, phosphoramide mustard, and its interaction with its biological target, DNA.

As this compound is a prodrug, it does not directly interact with the ultimate therapeutic target. Instead, it is its metabolic product, phosphoramide mustard, that covalently binds to DNA. researchgate.netyoutube.com Molecular docking simulations can be employed to model the interaction of phosphoramide mustard with DNA. These simulations can elucidate the preferential binding sites, such as the N7 position of guanine (B1146940) residues, and the formation of inter- and intra-strand cross-links. nih.gov

While specific docking studies on this compound itself are not prevalent in the literature, such studies could be theoretically performed to investigate its interaction with metabolizing enzymes, such as cytochrome P450 isoforms, although its primary activation is through non-enzymatic hydrolysis. nih.gov

Hypothetical Docking Study Parameters:

| Parameter | Description |

| Ligand | Phosphoramide Mustard (active metabolite) |

| Receptor | B-DNA duplex (e.g., PDB ID: 1BNA) |

| Docking Software | AutoDock, GOLD, or similar |

| Scoring Function | To estimate the binding affinity and identify the most stable binding poses. |

| Analysis | Focus on the proximity of the chloroethyl groups to the N7 of guanine for alkylation. |

Such simulations can provide valuable insights into the mechanism of action and can be used to compare the potential DNA-damaging effects of different cyclophosphamide analogs.

Prediction of Metabolic Pathways and Reactivity via Computational Chemistry

Computational chemistry offers a suite of methods to predict the metabolic fate and reactivity of molecules. For this compound, these methods are critical for understanding its activation pathway.

The primary metabolic transformation of this compound is its hydrolysis to 4-hydroxycyclophosphamide and ethanethiol (B150549). nih.gov This reaction can be modeled using quantum mechanics (QM) methods, such as Density Functional Theory (DFT), to calculate the reaction energetics and determine the transition state structures. nih.gov Such calculations can provide a detailed understanding of the hydrolysis mechanism and the factors influencing its rate.

Beyond the initial hydrolysis, computational methods can predict further metabolic transformations of the released 4-hydroxycyclophosphamide. This includes its equilibrium with the open-ring tautomer, aldophosphamide (B1666838), and the subsequent β-elimination to form the active phosphoramide mustard and the toxic byproduct, acrolein. researchgate.netnih.gov

Predicted Metabolic Pathway of this compound:

| Step | Reactant | Product(s) | Computational Method |

| 1 | This compound | 4-Hydroxycyclophosphamide + Ethanethiol | QM (DFT) for reaction mechanism and kinetics |

| 2 | 4-Hydroxycyclophosphamide | Aldophosphamide (tautomer) | QM (DFT) for tautomeric equilibrium |

| 3 | Aldophosphamide | Phosphoramide Mustard + Acrolein | QM (DFT) for β-elimination reaction barrier |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been published, the methodology can be applied to a series of related 4-substituted cyclophosphamide analogs.

A QSAR study would involve the following steps:

Data Set Collection: A series of 4-thio-substituted cyclophosphamide derivatives with their corresponding biological activities (e.g., IC50 values against a cancer cell line) would be required.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, would be calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

Illustrative QSAR Descriptors for Cyclophosphamide Analogs:

| Descriptor Class | Example Descriptors | Relevance to Activity |

| Electronic | Hammett constants (σ), Atomic charges | Influence on hydrolysis rate and reactivity. |

| Steric | Molar refractivity (MR), Taft steric parameters (Es) | Impact on binding to metabolizing enzymes or transport proteins. |

| Lipophilic | LogP | Affects membrane permeability and distribution. |

| Topological | Connectivity indices | Describe the molecular shape and branching. |

A validated QSAR model could then be used to predict the biological activity of novel, untested cyclophosphamide derivatives, thereby guiding the synthesis of more potent and selective anticancer agents.

Future Research Directions and Translational Potential in Preclinical Oncology

Development of Next-Generation Oxazaphosphorine Derivatives with Optimized Profiles

A primary direction in oncological research is the synthesis of novel oxazaphosphorine derivatives designed to offer superior therapeutic windows compared to parent compounds. 4-(S-Ethanol)-sulfido-cyclophosphamide itself is a derivative of activated cyclophosphamide (B585), synthesized to create a more stable, crystalline compound that reliably releases the active metabolite. nih.gov

Research has revealed that much of the toxicity associated with cyclophosphamide stems from the metabolite 4-hydroxycyclophosphamide (B600793) (OHCP). mdpi.com Consequently, a key strategy in developing next-generation agents is to design compounds that bypass the formation of OHCP. Derivatives such as aldophosphamide-thiazolidine and aldophosphamide-perhydrothiazine are being explored because they hydrolyze directly to aldophosphamide (B1666838) (ALDO), the pharmacologically active metabolite, thereby avoiding the OHCP intermediate. mdpi.comresearchgate.net Preclinical studies indicate that these newer derivatives are significantly less toxic than compounds that proceed via the OHCP pathway. mdpi.comresearchgate.net This approach aims to create agents with an optimized profile of high antitumor efficacy and reduced host toxicity. ecronicon.net

Exploration of Combination Strategies with Other Experimental Agents in Preclinical Models

To enhance antitumor activity and overcome resistance, the combination of oxazaphosphorine derivatives with other therapeutic agents is a major area of preclinical investigation. Since resistance to cyclophosphamide analogues can be mediated by factors such as elevated glutathione (B108866) (GSH) levels, one promising strategy involves co-administration with agents that deplete GSH. researchgate.netnih.gov For instance, the use of buthionine sulfoximine (B86345) (BSO), a GSH inhibitor, has been shown to sensitize resistant medulloblastoma cell lines to cyclophosphamide analogues in experimental models. researchgate.net

Further preclinical research has demonstrated the potential for combining next-generation oxazaphosphorines with other classes of chemotherapy. Studies with advanced derivatives have shown synergistic effects when paired with agents like cisplatin, effectively preventing the formation of resistant metastases in murine models. ecronicon.net The rationale for these combinations is often based on complementary mechanisms of action or the ability of one agent to counteract the resistance mechanisms to the other. For example, the hypoxia-activated prodrug PR-104 has shown greater than additive antitumor activity when combined with drugs like gemcitabine (B846) and docetaxel (B913) in xenograft models, providing a template for testing similar combinations. nih.gov

Preclinical evaluation of such combinations in various cancer models, including human breast carcinoma and Yoshida ascites sarcoma xenografts, is critical for identifying the most effective therapeutic synergies. nih.gov

Investigation of Specific Cellular Vulnerabilities and Resistance Mechanisms in Experimental Systems

A deep understanding of how cancer cells evade the cytotoxic effects of this compound and related compounds is essential for their effective use. Resistance is often multifactorial. nih.govresearchgate.net Preclinical studies in various cell lines, including medulloblastoma and leukemia, have identified several key mechanisms of resistance. researchgate.netresearchgate.net

These mechanisms, investigated in experimental systems, include:

Elevated Aldehyde Dehydrogenase (ALDH) Activity: Increased levels of ALDH can detoxify aldophosphamide, a key intermediate, preventing its conversion into the active cytotoxic agent, phosphoramide (B1221513) mustard. researchgate.net

Increased Glutathione (GSH) Levels: GSH can directly detoxify cyclophosphamide metabolites, neutralizing their therapeutic effect. researchgate.netnih.gov

Enhanced DNA Repair Capacity: Cancer cells can upregulate DNA repair pathways, such as nucleotide excision repair, to remove the DNA lesions created by the alkylating agent, thereby promoting cell survival. nih.gov The enzyme O6-alkylguanine-DNA alkyltransferase may also play a role in mitigating the compound's cytotoxic effects. nih.gov

The following table summarizes key resistance mechanisms identified in preclinical research.

Table 1: Cellular Resistance Mechanisms to Oxazaphosphorines in Experimental Models

| Mechanism Category | Specific Factor | Role in Resistance | Reference |

|---|---|---|---|

| Metabolic Detoxification | Aldehyde Dehydrogenase (ALDH) | Inactivates aldophosphamide, preventing formation of the active mustard. | researchgate.net |

| Metabolic Detoxification | Glutathione (GSH) / GST | Directly conjugates with and neutralizes active metabolites. | researchgate.netnih.gov |

| DNA Damage Response | Nucleotide Excision Repair | Repairs DNA interstrand cross-links induced by the drug. | nih.gov |

| DNA Damage Response | O6-alkylguanine-DNA alkyltransferase | Removes alkyl adducts from guanine (B1146940) bases in DNA. | nih.gov |

Investigating these vulnerabilities allows for the development of targeted strategies, such as the combination therapies mentioned previously, to circumvent cellular defenses.

Exploration of Novel Mechanisms of Action Beyond Classical DNA Alkylation

While the primary mechanism of action for oxazaphosphorines is DNA alkylation by the phosphoramide mustard metabolite, recent research has uncovered a more nuanced process. nih.govnih.gov The classical pathway involves the conversion of cyclophosphamide to 4-hydroxycyclophosphamide, which is in equilibrium with its tautomer, aldophosphamide. nih.gov Aldophosphamide then decomposes to form phosphoramide mustard and acrolein. nih.govnih.gov

However, deeper investigation into the in vivo mechanism has revealed that the breakdown of aldophosphamide does not produce acrolein but rather 3-hydroxypropanal (B37111) (HPA). mdpi.comecronicon.net This discovery is significant because HPA is not an inert byproduct; it is a pro-apoptotic metabolite that actively contributes to the drug's efficacy. ecronicon.net HPA has been shown to amplify the p53-controlled apoptosis that is initiated by the DNA damage from phosphoramide mustard. ecronicon.net

This dual mechanism—DNA alkylation coupled with the pro-apoptotic activity of a key metabolite—represents a more complex and potent mode of action than previously understood. Future research is focused on how to best exploit this dual signaling for therapeutic benefit, potentially by designing derivatives that optimize the production and activity of both the alkylating and pro-apoptotic components.

Potential Applications as Research Probes in Biochemical and Molecular Biology Studies

Compounds like this compound serve as valuable research tools. As a stable, crystalline prodrug, it provides a reliable method for generating the key active intermediate, 4-hydroxycyclophosphamide, in a controlled manner within an aqueous solution. nih.gov This stability and predictable hydrolysis make it an ideal probe for in vitro studies aimed at elucidating the downstream cellular effects of cyclophosphamide activation without the complexities of hepatic metabolism. nih.gov

The need for pure, active metabolites for research is critical for toxicological and pharmacological assessments. For example, enzymatic systems using peroxygenases have been developed to synthesize 4-hydroxycyclophosphamide from cyclophosphamide for direct evaluation on human cancer cell lines. nih.gov this compound offers a chemical, rather than enzymatic, route to the same crucial intermediate, making it a practical tool for laboratories studying DNA repair, cell death pathways, and resistance mechanisms related to this class of drugs.

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | |

| 4-hydroxycyclophosphamide | OHCP |

| 4-hydroperoxycyclophosphamide | 4-HC |

| Aldophosphamide | ALDO |

| Phosphoramide mustard | PAM |

| Buthionine sulfoximine | BSO |

| Cisplatin | |

| Gemcitabine | |

| Docetaxel | |

| 3-hydroxypropanal | HPA |

| N-methylformamide | NMF |

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 4-(S-Ethanol)-sulfido-cyclophosphamide in experimental samples?

- Methodological Answer : Utilize a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) to assess purity and retention time consistency.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to verify structural integrity by matching spectral peaks to reference data (e.g., cyclophosphamide derivatives in ).

- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.

- Cross-reference LD50 values from toxicity assays (e.g., 0.53 mmol/kg in murine models) to validate batch consistency .

Q. What are the standard methodologies for synthesizing this compound?

- Methodological Answer : Synthesis typically involves:

- Phosphorylation and sulfur incorporation via nucleophilic substitution, using ethylphosphonothiolate precursors (e.g., ethylphosphonofluoridate derivatives as in ).

- Protection-deprotection strategies for reactive hydroxyl and thiol groups to prevent side reactions.

- Purification through column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) for intermediate verification .

Q. What experimental designs are recommended for initial toxicity profiling of this compound?

- Methodological Answer :

- Acute Toxicity : Determine LD50 using rodent models (e.g., mortality rates at 0.53 mmol/kg vs. 4.9 mmol/kg for related compounds) .

- Dose-Response Curves : Administer graded doses (e.g., 0.1–5.0 mmol/kg) and monitor biomarkers like serum transaminases (liver toxicity) and creatinine (renal toxicity).

- Control Groups : Include vehicle controls and reference compounds (e.g., cyclophosphamide) to contextualize toxicity thresholds .

Advanced Research Questions

Q. How does the mechanism of action of this compound differ from its parent compound, cyclophosphamide?

- Methodological Answer :

- Metabolite Analysis : Compare hepatic activation pathways using LC-MS to quantify alkylating metabolites (e.g., phosphoramide mustard). The ethanol-sulfido moiety may alter cytochrome P450-mediated activation.

- DNA Cross-Linking Assays : Use comet assays or γ-H2AX immunofluorescence to evaluate differences in DNA damage kinetics compared to cyclophosphamide.

- Inhibition Studies : Co-administer CYP2B6 inhibitors to assess metabolic dependency .

Q. How can researchers resolve discrepancies in pharmacokinetic data between in vitro and in vivo models?

- Methodological Answer :

- Compartmental Modeling : Apply physiologically based pharmacokinetic (PBPK) models to reconcile bioavailability differences, incorporating parameters like plasma protein binding and tissue distribution.

- Interspecies Scaling : Adjust for metabolic rate variations (e.g., murine vs. human CYP450 activity) using allometric scaling.

- In Vitro-In Vivo Extrapolation (IVIVE) : Validate hepatic microsomal stability assays with in vivo clearance data .

Q. What strategies optimize the sensitivity of analytical methods for detecting low-concentration metabolites of this compound?

- Methodological Answer :

- Sample Preconcentration : Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to enrich metabolites from biological matrices.

- High-Resolution MS (HRMS) : Employ Orbitrap or Q-TOF platforms for accurate mass detection (e.g., distinguishing isomers with m/z < 1 ppm error).

- Isotope-Labeled Internal Standards : Spike deuterated analogs to correct for matrix effects and ionization efficiency .

Data Interpretation & Contradiction Management

Q. How should researchers address contradictory results in toxicity studies (e.g., variable LD50 values across studies)?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., murine vs. canine models) to identify confounding variables (e.g., sex-specific metabolism).

- Quality Control Audit : Re-examine purity data (HPLC/NMR) from conflicting studies to rule out batch variability.

- Mechanistic Replication : Repeat assays under standardized conditions (e.g., fasting status, housing temperature) to isolate biological variability .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in heterogeneous cell populations?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal or log-logistic models (e.g., Hill equation) to estimate EC50/IC50.

- Mixed-Effects Models : Account for inter-population variability (e.g., primary vs. immortalized cells) using random-effects terms.

- Bootstrapping : Generate confidence intervals for small-sample studies (n < 10) to assess robustness .

Experimental Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Detailed Reaction Logs : Document parameters (temperature, pH, stirring rate) and intermediate characterization (TLC/Rf values).

- Collaborative Validation : Share protocols with independent labs for cross-verification (e.g., NMR spectra comparison).